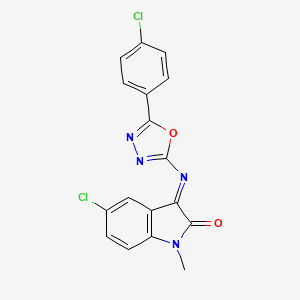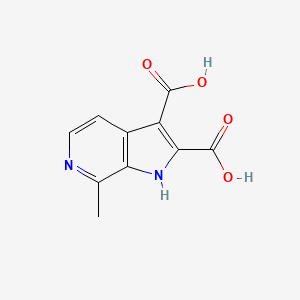
Hygrolidin amide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hygrolidin amide is a macrolide antibiotic derived from the natural product hygrolidin. It is known for its unique structural features and biological activities. This compound is produced by the bacterium Streptomyces hygroscopicus and has shown significant potential in various scientific research fields due to its antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of hygrolidin amide typically involves the amidation of hygrolidin. One common method is the reaction of hygrolidin with an amine under mild conditions. The process can be catalyzed by various agents, including 2,2-dichloro-1,3-diisopropylimidazolidine-4,5-dione .
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using Streptomyces hygroscopicus. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
化学反応の分析
Types of Reactions
Hygrolidin amide undergoes several types of chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to produce carboxylic acids and amines.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amide nitrogen, leading to the formation of substituted amides.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or strong bases (e.g., sodium hydroxide).
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products
Hydrolysis: Produces carboxylic acids and amines.
Oxidation: Results in various oxidized derivatives.
Substitution: Leads to substituted amides.
科学的研究の応用
Hygrolidin amide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects against various bacterial infections.
Industry: Utilized in the production of bioactive compounds and as a model compound in drug development.
作用機序
The mechanism of action of hygrolidin amide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts the growth and replication of bacteria, leading to their eventual death . The compound targets the 50S subunit of the bacterial ribosome, interfering with the elongation phase of protein synthesis .
類似化合物との比較
Hygrolidin amide is part of the hygrolide family of macrolides, which includes compounds such as bafilomycin A1 and defumarylhygrolidin . Compared to these similar compounds, this compound is unique due to its specific structural features and its potent antimicrobial activity .
List of Similar Compounds
Bafilomycin A1: Another macrolide antibiotic with similar structural features.
Defumarylhygrolidin: A derivative of hygrolidin with distinct biological activities.
特性
CAS番号 |
90965-59-6 |
|---|---|
分子式 |
C38H59NO10 |
分子量 |
689.9 g/mol |
IUPAC名 |
[(2R,4R,5S,6R)-6-ethyl-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyloxan-4-yl] (E)-4-amino-4-oxobut-2-enoate |
InChI |
InChI=1S/C38H59NO10/c1-11-29-26(7)31(47-33(41)16-15-32(39)40)20-38(45,49-29)28(9)35(43)27(8)36-30(46-10)14-12-13-21(2)17-23(4)34(42)24(5)18-22(3)19-25(6)37(44)48-36/h12-16,18-19,23-24,26-31,34-36,42-43,45H,11,17,20H2,1-10H3,(H2,39,40)/b14-12+,16-15+,21-13+,22-18+,25-19+/t23-,24+,26-,27-,28-,29+,30-,31+,34-,35+,36+,38+/m0/s1 |
InChIキー |
NYSJCTVMECTFDC-AEZCHWMWSA-N |
異性体SMILES |
CC[C@@H]1[C@@H]([C@@H](C[C@@](O1)([C@@H](C)[C@@H]([C@H](C)[C@@H]2[C@H](/C=C/C=C(/C[C@@H]([C@@H]([C@@H](/C=C(/C=C(/C(=O)O2)\C)\C)C)O)C)\C)OC)O)O)OC(=O)/C=C/C(=O)N)C |
正規SMILES |
CCC1C(C(CC(O1)(C(C)C(C(C)C2C(C=CC=C(CC(C(C(C=C(C=C(C(=O)O2)C)C)C)O)C)C)OC)O)O)OC(=O)C=CC(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


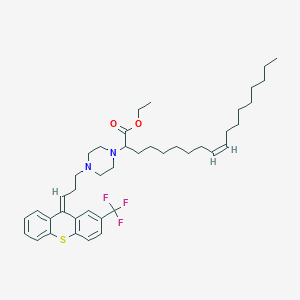


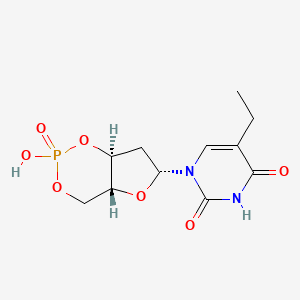
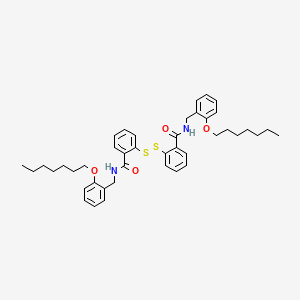
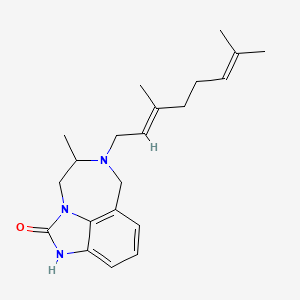
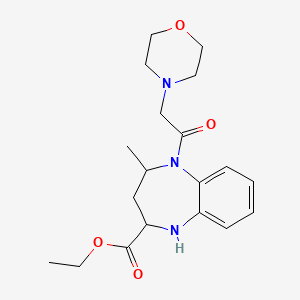

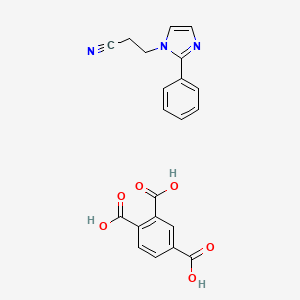
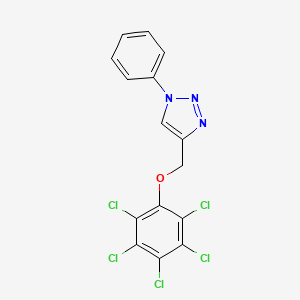
![5-[[4'-[(8-Amino-1-hydroxy-3,6-disulfo-2-naphthyl)azo]-3,3'-dimethoxy[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12709045.png)
